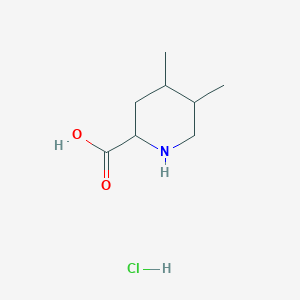

4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

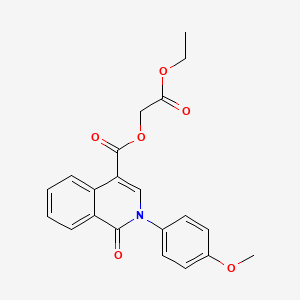

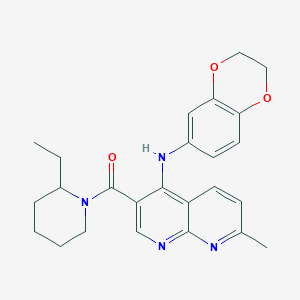

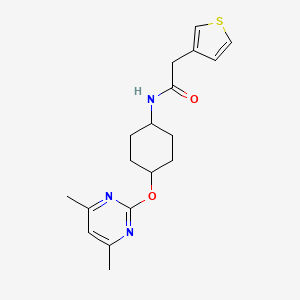

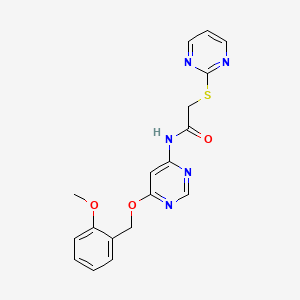

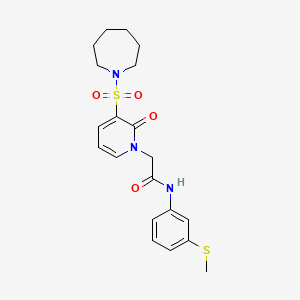

“4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “this compound” consists of eight carbon atoms, sixteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chloride atom.Scientific Research Applications

Supramolecular Architectures and Non-Covalent Interactions

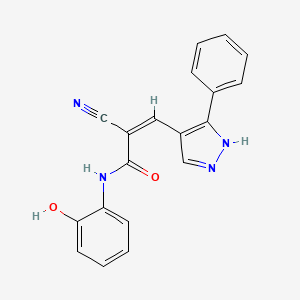

Research has shown the importance of non-covalent interactions in the formation of complex supramolecular architectures. For instance, studies on organic base and acid derivatives highlight how these interactions can lead to the development of 2D-3D framework structures. These findings are crucial for understanding molecular assembly and designing new materials with specific properties (Zhang et al., 2015). Similarly, research on binary supramolecular organic salts constructed from heterocyclic compounds and carboxylic acid derivatives through strong and weak non-covalent interactions offers insights into 3D structure formation and the role of hydrogen bonding in stabilizing these architectures (Jin et al., 2011).

Organic Synthesis and Bioactivity

In the realm of organic synthesis, the development of novel esterification methods and the synthesis of large-ring lactones demonstrate the utility of carboxylic acid derivatives in creating complex molecules (Inanaga et al., 1979). Additionally, the reversible blocking of amino groups with certain anhydrides reveals methods for protecting functional groups during chemical synthesis, which is vital for the stepwise construction of peptides and other nitrogen-containing compounds (Dixon & Perham, 1968).

Metal Complexes and Insulin-Mimetic Activities

Research on metal complexes with carboxylic acid derivatives, such as those involving 3-hydroxypyridine-2-carboxylic acid, highlights the potential for these compounds in biomedical applications. For example, certain metal complexes have been shown to exhibit insulin-mimetic activity, which could be relevant for the treatment of diabetes and related metabolic disorders (Nakai et al., 2005).

Future Directions

Piperidine derivatives, including “4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride”, continue to be an area of active research due to their importance in drug design . Future directions may include the development of new synthesis methods, the discovery of new pharmacological applications, and the exploration of novel piperidine derivatives .

Properties

IUPAC Name |

4,5-dimethylpiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5-3-7(8(10)11)9-4-6(5)2;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOSDNQSBLLCDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NCC1C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2561903.png)

![N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2561907.png)

![(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B2561910.png)

![3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole](/img/structure/B2561914.png)

![Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2561921.png)